molecular formula C15H15FO2 B7994827 4-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol

4-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol

Cat. No.: B7994827
M. Wt: 246.28 g/mol
InChI Key: PWTPXAGGCURCSO-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol is an organic compound with the molecular formula C15H15FO2 It is characterized by the presence of a phenethyl alcohol group substituted with a fluoro and methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with phenethyl alcohol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route employed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol can undergo various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield 4-(3-Fluoro-4-methoxyphenyl)benzaldehyde or 4-(3-Fluoro-4-methoxyphenyl)benzoic acid.

Scientific Research Applications

4-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluoro-4-methoxyphenyl)phenol
  • 4-(3-Fluoro-4-methoxyphenyl)benzaldehyde
  • 4-(3-Fluoro-4-methoxyphenyl)benzoic acid

Uniqueness

4-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can significantly influence its chemical and biological properties. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[4-(3-fluoro-4-methoxyphenyl)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FO2/c1-18-15-7-6-13(10-14(15)16)12-4-2-11(3-5-12)8-9-17/h2-7,10,17H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTPXAGGCURCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)CCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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